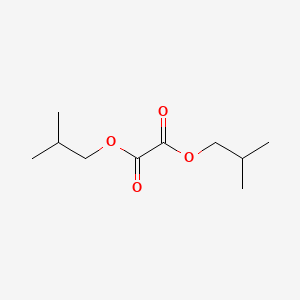

Diisobutyl oxalate

Übersicht

Beschreibung

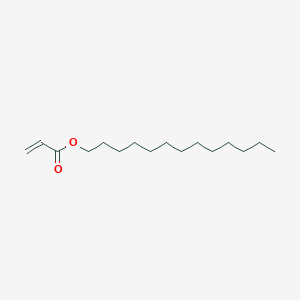

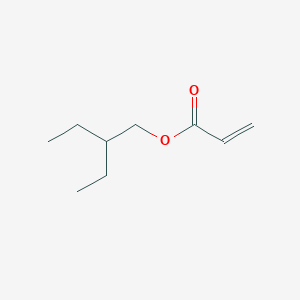

Diisobutyl oxalate is a chemical compound with the formula C10H18O4 . It is also known by other names such as Oxalic acid, diisobutyl ester . The molecular weight of Diisobutyl oxalate is 202.2475 .

Synthesis Analysis

The synthesis of monoalkyl oxalates, which could include diisobutyl oxalate, can be achieved under green conditions . The process involves the monohydrolysis of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .Molecular Structure Analysis

The molecular structure of Diisobutyl oxalate is represented by the InChI string: InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Diisobutyl oxalate has a molecular weight of 202.25 . The critical pressure (Pc) is 2333.78 kPa and the critical temperature (Tc) is 766.72 K . The normal boiling point temperature (Tboil) is 579.90 K .Wissenschaftliche Forschungsanwendungen

Oxalate Synthesis in Fungi

A study by Zhuang et al. (2015) explored oxalate synthesis in the wood-decaying fungus Gloeophyllum trabeum. Using 13C metabolic flux analysis, they identified the key enzymes contributing to oxalate synthesis under varying nitrogen conditions. This research provides insights into fungal metabolism and potential applications in environmental biotechnology and bioremediation (Zhuang et al., 2015).

Catalytic Synthesis and Applications

Ji-zhong (2004) investigated the synthesis of dibutyl oxalate using stannic chloride as a catalyst. This process demonstrated the potential for efficient production of oxalate esters, which are valuable in various chemical industries, highlighting a practical application of diisobutyl oxalate in synthesis processes (Li Ji-zhong, 2004).

Environmental and Biodegradation Studies

A study by Gadd et al. (2014) highlighted the significance of oxalate production in fungi, particularly in geomycology, biodeterioration, and bioremediation. They emphasized the role of oxalate in metal and mineral transformations, which is crucial in environmental biotechnology applications (Gadd et al., 2014).

Biomedical Applications

In the biomedical field, Hong et al. (2011) explored the use of polyoxalate and copolyoxalate particles for drug delivery. They discussed the synthesis and properties of these oxalate-based polymers, which are biocompatible and biodegradable, making them suitable for drug-delivery systems in treating inflammatory diseases (Hong et al., 2011).

Analytical Chemistry Applications

Kawamura et al. (2010) conducted an intercomparison study of measuring oxalic acid in aerosols using gas chromatography and ion chromatography. This research is relevant to atmospheric sciences and environmental monitoring, demonstrating the analytical applications of oxalate in studying air quality (Kawamura et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

bis(2-methylpropyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRRTUSXQPXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290220 | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutyl oxalate | |

CAS RN |

2050-61-5 | |

| Record name | NSC67394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

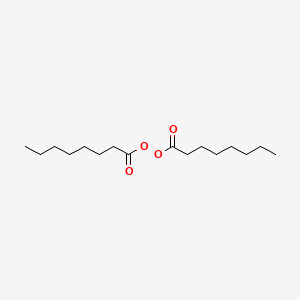

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)